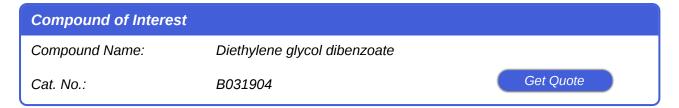


Unveiling the Molecular Architecture of Diethylene Glycol Dibenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol dibenzoate (DEGDB) is a widely utilized high-boiling point ester plasticizer, valued for its compatibility with a range of polymers and its favorable performance characteristics. While its synthesis and application are well-documented, a comprehensive analysis of its crystal structure remains elusive in publicly accessible literature. This technical guide consolidates the available physicochemical and spectroscopic data for DEGDB, details established synthesis protocols, and outlines a general methodology for its crystal structure determination. The absence of definitive crystallographic data underscores a research gap and presents an opportunity for further investigation into the solid-state conformation of this industrially significant compound.

Introduction

Diethylene glycol dibenzoate (CAS No. 120-55-8) is an organic compound with the chemical formula C18H18O5.[1] It is the diester of diethylene glycol and benzoic acid. Primarily, it serves as a non-phthalate plasticizer in various applications, including adhesives, sealants, coatings, and polyvinyl chloride (PVC) formulations. Its function is to increase flexibility, durability, and workability of the material. Despite its widespread use and the existence of spectroscopic data, a definitive crystal structure determined by single-crystal X-ray diffraction has not been reported in the scientific literature. This guide aims to provide a comprehensive overview of the known properties of DEGDB and to furnish researchers with detailed experimental protocols for its



synthesis and a general protocol for its crystallographic analysis, should suitable crystals be obtained.

Physicochemical Properties

Diethylene glycol dibenzoate is a clear, colorless to pale yellow viscous liquid at room temperature.[2][3] It possesses a high boiling point and low volatility. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethylene Glycol Dibenzoate

| Property | Value | Reference |
|------------------------|---|-----------|
| Molecular Formula | C18H18O5 | [1] |
| Molecular Weight | 314.33 g/mol | [3][4] |
| CAS Number | 120-55-8 | [1] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [2][3] |
| Boiling Point | 235-237 °C at 7 mm Hg | |
| Melting/Freezing Point | Approximately 24-28 °C; another source states -30 °C | [5] |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index | n20/D 1.544 | |
| Viscosity | 110 mPa⋅s at 20 °C | [2] |
| Water Solubility | Miscible | [2] |

Experimental Protocols Synthesis of Diethylene Glycol Dibenzoate

Several methods for the synthesis of **diethylene glycol dibenzoate** have been reported, with the most common being direct esterification and transesterification.



3.1.1. Direct Esterification

This method involves the reaction of diethylene glycol with benzoic acid, typically in the presence of an acid catalyst and a water-entraining solvent to drive the reaction to completion.

Materials:

- Benzoic acid (1000 g)
- Diethylene glycol (430 g 480 g)
- Catalyst (e.g., 20 g heteropolyacid, or 32 g hydrochloric acid, or 20g hydrochloric acid and 8g p-toluenesulfonic acid)
- Water-carrying agent (e.g., 80-90 g cyclohexane or 50 g n-hexane)

Procedure:

- Combine benzoic acid and diethylene glycol in a three-necked flask equipped with a stirrer, a thermometer, and a Dean-Stark apparatus.
- Heat the mixture with stirring. The oil bath temperature can range from 100-200 °C depending on the catalyst used.[6]
- Once the reactants are heated, add the catalyst.
- Add the water-carrying agent to the reaction mixture.
- Adjust the temperature to maintain a steady reflux (typically between 90-160 °C) and collect the water produced during the reaction in the Dean-Stark trap.[6]
- Continue the reaction for 6-16 hours, monitoring the amount of water collected. The reaction is considered complete when water is no longer being produced.[6]
- After completion, remove the water-carrying agent by vacuum distillation.
- Neutralize the crude product with an alkaline solution (e.g., sodium carbonate) to remove the acid catalyst and any unreacted benzoic acid.



 Perform subsequent decolorization and filtration steps to obtain the purified diethylene glycol dibenzoate.

3.1.2. Transesterification

This method involves the reaction of diethylene glycol with a benzoic acid ester, such as methyl benzoate, in the presence of a catalyst.

Materials:

- Diethylene glycol (31.84 g, 0.3 mol)
- Methyl benzoate (122.54 g, 0.9 mol)
- Anhydrous potassium carbonate (4.14 g, 0.03 mol) as catalyst

Procedure:

- In a 250 mL three-necked flask equipped with a condenser, skimmer, agitator, and thermometer, add diethylene glycol, methyl benzoate, and anhydrous potassium carbonate.
- Heat the flask in an oil bath, controlling the temperature in stages: 90 ± 5 °C for 1 hour, then 125 ± 5 °C for 4 hours, and finally up to 165 ± 5 °C.[7]
- During the reaction, the methanol produced is distilled off and collected.[7]
- After the reaction is complete, cool the mixture and remove the catalyst by filtration.
- Purify the filtrate by vacuum distillation to remove unreacted methyl benzoate and other impurities, yielding diethylene glycol dibenzoate.[7]

Spectroscopic Characterization

The identity and purity of synthesized **diethylene glycol dibenzoate** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H and ¹³C NMR are used for structural elucidation. The sample is typically dissolved in a deuterated solvent like CDCl₃.[8] The proton NMR spectrum is calibrated using an internal standard such as tetramethylsilane (TMS) at 0.0 ppm, and the carbon NMR spectrum is calibrated to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[8]
- Infrared (IR) Spectroscopy:
 - FTIR spectroscopy can confirm the presence of key functional groups. The spectrum of DEGDB shows characteristic absorption bands for the ester carbonyl group (C=O) and the C-O stretching vibrations.[5][9]
- Mass Spectrometry (MS):
 - Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method used for analysis.

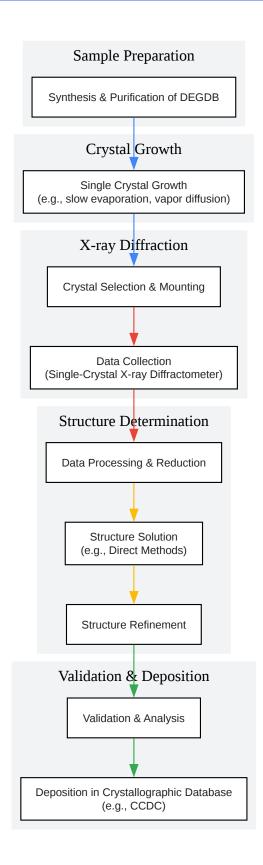
Crystal Structure Analysis (General Protocol)

As no specific crystal structure data for **diethylene glycol dibenzoate** is available, this section outlines a general experimental workflow for single-crystal X-ray diffraction, which would be the definitive method to determine its three-dimensional structure.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages, from crystal growth to structure refinement and validation.





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General workflow for single-crystal X-ray diffraction analysis.



- Crystal Growth: High-quality single crystals are a prerequisite for this analysis. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization can be employed. The choice of solvent is critical and may require screening of various options.
- Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) that is clear and free of defects is selected under a microscope.[10] It is then mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
- Data Processing and Structure Solution: The collected diffraction intensities are processed to yield a set of structure factors. The initial crystal structure is then solved using computational methods such as Direct Methods or the Patterson function.
- Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters.
- Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

Diethylene glycol dibenzoate is a compound of significant industrial relevance, yet its solid-state structure remains uncharacterized. This guide has provided a consolidation of the available data on its synthesis, and physicochemical and spectroscopic properties. The outlined general protocol for single-crystal X-ray diffraction provides a roadmap for researchers to elucidate the crystal structure of DEGDB. Such a study would provide valuable insights into the intermolecular interactions and packing motifs of this molecule, which could further inform its application and the development of new materials.



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